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molecular formula C5H4F6O B2573311 2-VINYLHEXAFLUOROISOPROPANOL CAS No. 19701-19-0

2-VINYLHEXAFLUOROISOPROPANOL

Cat. No. B2573311
M. Wt: 194.076
InChI Key: VUSMHPJJFLCUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119819B2

Procedure details

To 1.6 M vinylmagnesium chloride in THF (200 mL, 0.32 mol) at −78° C. was added hexafluoroacetone (50 g, 0.31 mol) by cannula over a period of 3 h with stirring. The reaction mixture was allowed to warm to r.t. and stirred for an additional 2 h, then heated to 40° C. for an additional 1 h. The reaction mixture was quenched with aqueous NH4Cl solution. The mixture was diluted with pentane, filtered, and the organic phase was dried over MgSO4. Fractional distillation (12 inch Vigreux column) at 100-103° C. afforded the product 1,1,1-trifluoro-2-trifluoromethyl-but-3-en-2-ol (mixture containing around 66 mol % THF) as a clear liquid (50 g). 1H NMR δ 5.20 (br, 1H), 5.70 (d, 1H), 5.92 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Cl)=[CH2:2].C1COCC1.[F:10][C:11]([F:19])([F:18])[C:12]([C:14]([F:17])([F:16])[F:15])=[O:13]>>[F:10][C:11]([F:19])([F:18])[C:12]([C:14]([F:17])([F:16])[F:15])([OH:13])[CH:1]=[CH2:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
50 g
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for an additional 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. for an additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous NH4Cl solution
ADDITION
Type
ADDITION
Details
The mixture was diluted with pentane
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation (12 inch Vigreux column) at 100-103° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C=C)(O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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